molecular formula C10H5BrN2 B2507187 3-Bromoquinoline-8-carbonitrile CAS No. 1699370-11-0

3-Bromoquinoline-8-carbonitrile

Cat. No.: B2507187
CAS No.: 1699370-11-0
M. Wt: 233.068
InChI Key: DJRGZESCZUUQOT-UHFFFAOYSA-N
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Description

3-Bromoquinoline-8-carbonitrile is a chemical compound with the molecular formula C10H5BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the third position and a cyano group at the eighth position on the quinoline ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinoline-8-carbonitrile typically involves the bromination of quinoline derivatives followed by the introduction of a cyano group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The cyano group can be introduced using cyanogen bromide or other suitable cyanating agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyanation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromoquinoline-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromoquinoline-8-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Bromoquinoline-8-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved are subjects of ongoing research. For example, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation .

Comparison with Similar Compounds

    Quinoline: The parent compound of 3-Bromoquinoline-8-carbonitrile, known for its wide range of applications in medicinal chemistry.

    8-Bromoquinoline: Similar in structure but lacks the cyano group, leading to different chemical properties and reactivity.

    3-Cyanoquinoline:

Uniqueness: this compound is unique due to the presence of both bromine and cyano groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functionalization allows for versatile modifications and the synthesis of a wide range of derivatives with varying biological and chemical properties .

Properties

IUPAC Name

3-bromoquinoline-8-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-9-4-7-2-1-3-8(5-12)10(7)13-6-9/h1-4,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRGZESCZUUQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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